6-chloro-8-iodo-4(3H)-Quinazolinone

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 6-chloro-8-iodo-4(3H)-quinazolinone intermediate is purpose-built for complex medicinal chemistry. Its defining value is the orthogonal reactivity between the robust C6-chloro group and the highly reactive C8-iodo substituent. The C8-iodo is a premier handle for palladium-catalyzed cross-coupling, enabling rapid, site-selective diversification to explore kinase hinge-region SAR without compromising the C6 position for subsequent transformations. Procuring this single, dual-reactive scaffold supports multiple lead optimization programs and targeted library syntheses, delivering superior return on procurement investment compared to less reactive 8-bromo or 8-chloro analogs.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
CAS No. 101581-08-2
Cat. No. B8624519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-iodo-4(3H)-Quinazolinone
CAS101581-08-2
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NC=N2)I)Cl
InChIInChI=1S/C8H4ClIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
InChIKeyLVLQEQAIIKLAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-iodo-4(3H)-Quinazolinone (CAS 101581-08-2): Procurement Guide for a Dual-Halogenated Medicinal Chemistry Scaffold


6-Chloro-8-iodo-4(3H)-Quinazolinone (CAS 101581-08-2) is a heterocyclic compound of the quinazolinone family, distinguished by the presence of both a chloro substituent at the 6-position and an iodo substituent at the 8-position on the core scaffold . This specific substitution pattern defines its identity and directly informs its primary value proposition for scientific procurement: the strategic combination of a chemically robust chloro group and a highly reactive iodo group. The iodo substituent at C8 provides a superior reactive handle for transition metal-catalyzed cross-coupling reactions [1], enabling the synthesis of complex, polysubstituted quinazoline derivatives that are challenging to access through alternative routes. This differential reactivity is the cornerstone of its utility as a key intermediate in drug discovery programs, particularly those targeting kinases and other therapeutically relevant proteins.

The Problem with Swapping 6-Chloro-8-iodo-4(3H)-Quinazolinone for Simpler Quinazolinone Analogs


Generic substitution of 6-chloro-8-iodo-4(3H)-quinazolinone with other halogenated quinazolinones—such as 6-bromo-8-chloro-4(3H)-quinazolinone (CAS 100949-34-6) or 6-chloro-8-fluoro-4(3H)-quinazolinone (CAS 187805-51-2)—is not a viable strategy due to fundamental differences in chemical reactivity that dictate synthetic utility. The iodo substituent at C8 is significantly more reactive than bromo, chloro, or fluoro analogs in oxidative addition steps of palladium-catalyzed cross-coupling reactions [1]. This heightened reactivity enables site-selective functionalization at the 8-position without compromising the 6-chloro group, which remains intact for subsequent, orthogonal transformations [2]. Selecting a less reactive analog (e.g., 8-bromo or 8-chloro) would necessitate harsher reaction conditions, leading to lower yields, poorer site-selectivity, and the potential for unwanted side reactions, thereby compromising the efficiency and outcome of complex multi-step syntheses. The following quantitative evidence substantiates this critical differentiation.

Quantitative Evidence: Why 6-Chloro-8-iodo-4(3H)-Quinazolinone Outperforms Its Closest Analogs


Superior Reactivity in Pd-Catalyzed Cross-Couplings: Iodine at C8 vs. Bromine at C8

The reactivity hierarchy for halogenated quinazolinones in palladium-catalyzed cross-coupling reactions, specifically Sonogashira and Suzuki-Miyaura, is well-established: I > Br > Cl. 6-Chloro-8-iodo-4(3H)-quinazolinone is explicitly selected for its C8 iodo group as the primary site for initial functionalization due to its superior oxidative addition rate with Pd(0) catalysts [1]. This is in direct contrast to analogs like 6-bromo-8-chloro-4(3H)-quinazolinone, where the bromine at C6 competes with the C8 substituent, reducing site-selectivity. The quantitative advantage is demonstrated in the context of 2-aryl-6-bromo-4-chloro-8-iodoquinazoline, where the 8-iodo group undergoes a highly site-selective Sonogashira cross-coupling with an alkynyl group first, leaving the 6-bromo and 4-chloro groups unreacted for subsequent orthogonal functionalization via bis-Suzuki-Miyaura or Stille coupling [2]. This orthogonal reactivity is not possible with a corresponding 8-bromo analog due to the reduced reactivity differential between the C6 and C8 halogens.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Orthogonal Reactivity vs. 6-Chloro-8-fluoro-4(3H)-Quinazolinone: A Clear Functional Divergence

A direct comparison with 6-chloro-8-fluoro-4(3H)-quinazolinone (CAS 187805-51-2) reveals a fundamental functional divergence. The C8-fluoro group is chemically inert under standard cross-coupling conditions and serves a purely electronic and metabolic purpose in a final drug candidate, such as modulating pKa or blocking metabolic soft spots . Conversely, the C8-iodo group is a highly reactive synthetic handle for building molecular complexity [1]. 6-Chloro-8-iodo-4(3H)-quinazolinone is therefore a versatile *intermediate*, whereas 6-chloro-8-fluoro-4(3H)-quinazolinone may be a target compound itself or a precursor to a specific fluorinated analog.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Distinct Iodine Positioning vs. 7-Chloro-6-iodo-1H-quinazolin-4-one: A Critical Factor in Kinase Selectivity

The precise placement of halogen atoms on the quinazolinone ring is a critical determinant of biological activity. The regioisomer, 7-chloro-6-iodo-1H-quinazolin-4-one, is reported as a potent inhibitor of protein kinases like EGFR and VEGFR . While specific IC50 data for 6-chloro-8-iodo-4(3H)-quinazolinone against these targets is not available in the primary literature, the established structure-activity relationship (SAR) for quinazolinones dictates that the 6,8-disubstitution pattern will orient the molecule differently within the kinase ATP-binding pocket compared to a 6,7-disubstituted analog [1]. This will inevitably lead to a distinct kinase inhibition profile and selectivity spectrum. For a medicinal chemist, 6-chloro-8-iodo-4(3H)-quinazolinone provides an alternative vector for chemical space exploration around the core scaffold, distinct from the 6,7-substitution pattern.

Kinase Inhibition Drug Discovery SAR

Greater Synthetic Versatility vs. 6-Chloro-4(3H)-Quinazolinone: The Critical Role of the 8-Iodo Handle

6-Chloro-4(3H)-quinazolinone (CAS 16064-14-5), which lacks an 8-position halogen, is a simpler building block with limited synthetic utility for creating complex, polysubstituted derivatives. 6-Chloro-8-iodo-4(3H)-quinazolinone offers a distinct advantage: the 8-iodo group provides a site for diversification that is completely absent in the parent 6-chloro compound . This allows for the sequential, site-selective introduction of two different substituents—one at C8 (via the reactive iodo group) and one at a different position (e.g., C4 after activation)—to generate a library of unique analogs [1]. The 6-chloro-4(3H)-quinazolinone lacks this second reactive site, limiting its use to modifications at the 4-position or through C-H activation.

Organic Synthesis Medicinal Chemistry Building Blocks

Recommended Procurement Scenarios for 6-Chloro-8-iodo-4(3H)-Quinazolinone (CAS 101581-08-2)


Medicinal Chemistry: Scaffold for Developing Novel Kinase Inhibitors

This compound is an ideal starting material for medicinal chemists developing novel kinase inhibitors. Its 6-chloro-8-iodo substitution pattern offers a unique regioisomeric starting point distinct from more common 6,7-disubstituted quinazolinones [1]. The C8-iodo group serves as a highly reactive handle for rapid diversification via cross-coupling, allowing for the exploration of chemical space around the kinase hinge-binding region, while the C4-position can be subsequently modified to interact with the solvent-exposed region or ribose pocket.

Synthetic Methodology: Precursor for Orthogonal Cross-Coupling Sequences

This compound is a premier substrate for developing and demonstrating novel orthogonal cross-coupling methodologies. The pronounced reactivity difference between the C8-iodo group and the C6-chloro group allows for the sequential, site-selective introduction of two distinct molecular fragments with high fidelity [1]. This capability is invaluable for constructing complex, unsymmetrical biaryl and polyaryl architectures that are prevalent in advanced pharmaceutical agents and materials science.

Academic/Industrial Core Facility: Stocking a Versatile Building Block for Library Synthesis

For a chemical synthesis core facility or a medicinal chemistry department's compound management group, 6-chloro-8-iodo-4(3H)-quinazolinone is a high-value, general-purpose building block. Its dual reactive sites allow it to serve as the starting point for a wide array of targeted libraries (e.g., focused kinase inhibitor sets) or as a key intermediate for numerous specific target requests [1]. Procuring this single intermediate can enable multiple downstream projects, offering a superior return on inventory space and procurement cost compared to more specialized, single-use analogs.

Structure-Activity Relationship (SAR) Exploration: Defining the Role of C8 Substitution

In a lead optimization program, this compound is essential for systematically exploring the SAR at the 8-position of a quinazoline/quinazolinone lead series. The iodo group is a convenient placeholder that can be replaced with a wide variety of alkyl, aryl, or heteroaryl groups under mild cross-coupling conditions [1]. This enables the rapid, parallel synthesis of a focused library of 8-substituted analogs, allowing researchers to quickly map the steric, electronic, and lipophilic requirements for optimal target affinity and selectivity.

Quote Request

Request a Quote for 6-chloro-8-iodo-4(3H)-Quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.